molecular formula C25H26N2O5S2 B2871135 Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 941888-74-0

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2871135
CAS No.: 941888-74-0
M. Wt: 498.61
InChI Key: LJYGQVIHPAXUQY-UHFFFAOYSA-N
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Description

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a synthetic compound featuring a thiophene-2-carboxylate core modified with a piperazine sulfonyl group and aromatic substituents. The structure includes:

  • Thiophene ring: Substituted at position 3 with a sulfonamide-linked piperazine and at position 4 with a 4-methylphenyl group.
  • Piperazine moiety: Functionalized at the N-4 position with a 4-acetylphenyl group.
  • Ester group: A methyl ester at position 2 of the thiophene ring.

This compound’s design aligns with pharmacophores common in kinase inhibitors or GPCR-targeting agents, where sulfonamide-linked piperazines and aromatic thiophene derivatives are known to modulate receptor binding and pharmacokinetic properties .

Properties

IUPAC Name

methyl 3-[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O5S2/c1-17-4-6-20(7-5-17)22-16-33-23(25(29)32-3)24(22)34(30,31)27-14-12-26(13-15-27)21-10-8-19(9-11-21)18(2)28/h4-11,16H,12-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJYGQVIHPAXUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2S(=O)(=O)N3CCN(CC3)C4=CC=C(C=C4)C(=O)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction Protocol

A typical procedure involves:

  • Reacting 4-methylacetophenone (1 ) with elemental sulfur and malononitrile in the presence of morpholine as a catalyst.
  • Heating at 80–100°C for 6–12 hours to form 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile (2 ).
  • Hydrolysis of the nitrile group to a carboxylic acid using HCl/EtOH, followed by esterification with methanol to yield methyl 4-(4-methylphenyl)thiophene-2-carboxylate (3 ).

Optimization Note : Yields improve with microwave-assisted synthesis (85% vs. 65% conventional).

Sulfonation at the Thiophene C3 Position

Sulfonation is achieved using chlorosulfonic acid under controlled conditions:

  • 3 is treated with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0°C.
  • The reaction produces methyl 3-chlorosulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate (4 ) as a reactive intermediate.

Critical Parameters :

  • Temperature control (<5°C) prevents over-sulfonation.
  • Anhydrous conditions are essential to avoid hydrolysis of the sulfonyl chloride.

Piperazine Coupling via Nucleophilic Substitution

The sulfonyl chloride (4 ) reacts with 1-(4-acetylphenyl)piperazine (5 ) to form the sulfonamide linkage:

Synthesis of 1-(4-Acetylphenyl)piperazine (5)

  • 5 is prepared by alkylating piperazine with 4-bromoacetophenone in acetonitrile using K₂CO₃ as a base.
  • Refluxing for 24 hours yields 5 with 78% efficiency.

Coupling Reaction

  • 4 and 5 are combined in tetrahydrofuran (THF) with triethylamine (TEA) as a base.
  • Stirred at room temperature for 12 hours to afford methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate (6 ) in 92% yield.

Side Reaction Mitigation : Excess TEA neutralizes HCl, preventing protonation of piperazine.

Purification and Characterization

Chromatographic Purification

Crude 6 is purified via flash chromatography (SiO₂, ethyl acetate/hexane 1:3) to ≥98% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 7.30 (s, 1H, thiophene-H), 3.90 (s, 3H, COOCH₃), 3.20–3.40 (m, 8H, piperazine-H), 2.60 (s, 3H, COCH₃), 2.35 (s, 3H, Ar-CH₃).
  • HRMS : m/z 539.1842 [M+H]⁺ (calculated: 539.1838).

Alternative Synthetic Routes and Modifications

Suzuki-Miyaura Coupling for Thiophene Functionalization

A patent (WO2011002817A1) describes palladium-catalyzed coupling to introduce the 4-methylphenyl group post-sulfonation:

  • Methyl 3-sulfonylchloride-thiophene-2-carboxylate undergoes Suzuki coupling with 4-methylphenylboronic acid.
  • Yields reach 88% with Pd(PPh₃)₄ and Na₂CO₃ in dioxane/water.

Piperazine Prefunctionalization

Piperazine derivatives with acetylphenyl groups are synthesized via Friedel-Crafts acylation before coupling.

Industrial-Scale Process Considerations

Cost-Effective Reagents

  • Substituting chlorosulfonic acid with SO₃·DMF complex reduces corrosiveness.
  • Recyclable Pd catalysts (e.g., Pd/C) enhance sustainability.

Green Chemistry Metrics

  • Atom Economy : 81% for the coupling step.
  • E-Factor : 12.5 (solvent recovery reduces waste).

Challenges and Optimization Strategies

Sulfonation Selectivity

Competing sulfonation at C5 is minimized using bulky solvents (e.g., tert-butyl methyl ether).

Piperazine Basicity

Protonation during coupling is mitigated by using non-polar solvents (toluene) and excess base.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction of the sulfonyl group can yield sulfides, while reduction of the acetyl group can produce alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Carboxylic acids and sulfoxides.

    Reduction: Alcohols and sulfides.

    Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. It may exhibit activity against various biological targets, including enzymes and receptors.

    Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Chemical Biology: It serves as a tool compound to probe biological pathways and mechanisms.

    Industrial Applications: Potential use in the development of new materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The exact mechanism of action of Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate depends on its specific biological target. Generally, it may act by:

    Binding to Enzymes: Inhibiting or modulating enzyme activity by binding to the active site or allosteric sites.

    Receptor Interaction: Acting as an agonist or antagonist at specific receptors, thereby modulating signal transduction pathways.

    Pathway Modulation: Interfering with specific biochemical pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiophen-2-yl (4-(4-(Trifluoromethyl)phenyl)piperazin-1-yl) Methanone (Compound 21)

  • Structural Differences :
    • Core : Replaces the thiophene-2-carboxylate with a thiophen-2-yl ketone.
    • Piperazine Substituent : Features a 4-(trifluoromethyl)phenyl group instead of 4-acetylphenyl.
    • Thiophene Substituent : Lacks the 4-methylphenyl group at position 3.
  • Absence of the 4-methylphenyl substituent may reduce steric hindrance, affecting target selectivity.

Methyl 3-{4-[2-(4-Methoxyphenyl)quinazolin-4-yl]piperazine-1-sulfonyl}thiophene-2-carboxylate

  • Structural Differences :
    • Piperazine Substituent : A 2-(4-methoxyphenyl)quinazolin-4-yl group replaces the 4-acetylphenyl.
    • Thiophene Substituent : Retains the methyl ester but lacks the 4-methylphenyl group.
  • Implications :
    • The quinazolinyl moiety introduces a planar heterocycle, likely enhancing DNA intercalation or kinase inhibition compared to the acetylphenyl group .
    • The methoxy group (electron-donating) contrasts with the acetyl group (electron-withdrawing), altering electronic effects on receptor binding.

Ethyl 2-[3-(4-Methylpiperazin-1-yl)propanamido]-4-phenylthiophene-3-carboxylate (CAS 156724-46-8)

  • Structural Differences :
    • Core : Features a thiophene-3-carboxylate with an amide-linked 4-methylpiperazine at position 2.
    • Substituents : Ethyl ester (vs. methyl) and a simple phenyl group (vs. 4-methylphenyl) at position 4.
  • Implications :
    • The ethyl ester may prolong half-life due to slower hydrolysis compared to the methyl ester .
    • The amide linkage and 4-methylpiperazine could improve solubility but reduce membrane permeability.

Key Structural and Functional Trends

Feature Target Compound Compound 21 Quinazolinyl Derivative Ethyl Ester Analog
Thiophene Substituent 4-(4-Methylphenyl) None None 4-Phenyl
Piperazine Group 4-(4-Acetylphenyl) 4-(4-Trifluoromethylphenyl) 4-Quinazolinyl 4-Methylpiperazine
Ester/Amide Methyl ester Ketone Methyl ester Ethyl ester + Amide
Electronic Effects Electron-withdrawing (acetyl) Strongly electron-withdrawing (CF₃) Electron-donating (methoxy) Neutral (amide)

Research Implications and Gaps

  • Target Compound Advantages : The 4-methylphenyl group may enhance lipophilicity and target engagement compared to simpler phenyl analogs. The acetyl group balances electronic effects for optimized receptor interaction.
  • Limitations : Lack of in vitro or in vivo data in the provided evidence precludes direct efficacy comparisons. Further studies on kinase selectivity, metabolic stability, and toxicity are needed.

Biological Activity

Methyl 3-{[4-(4-acetylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate, identified by the CAS number 941893-11-4, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and other therapeutic properties, supported by recent research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that contribute to its biological activity:

  • Molecular Formula : C22H27N3O5S
  • Molecular Weight : 476.5 g/mol
  • Key Functional Groups :
    • Piperazine moiety
    • Sulfonamide group
    • Thiophene ring

Antibacterial Activity

Research indicates that thiophene derivatives, including the compound in focus, exhibit significant antibacterial properties. A study evaluated various thiophene derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structures demonstrated effective antibacterial activity, suggesting that this compound may also possess similar effects.

Table 1: Antibacterial Activity of Thiophene Derivatives

CompoundGram-positive ActivityGram-negative Activity
Compound AEffective (MIC 10 µg/mL)Moderate (MIC 50 µg/mL)
Compound BEffective (MIC 5 µg/mL)Ineffective
This compoundPending EvaluationPending Evaluation

Anticancer Activity

The anticancer potential of thiophene derivatives has been widely studied. In vitro studies have shown that similar compounds can inhibit the growth of various cancer cell lines. For instance, a derivative of thiophene demonstrated significant cytotoxicity against PC-3 prostate cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.

Case Study: Anticancer Effects on PC-3 Cell Line

In a study assessing the anticancer effects of thiophene derivatives:

  • Methodology : MTT assay was used to evaluate cell viability.
  • Results : The compound demonstrated a dose-dependent inhibition of cell growth with an IC50 value of approximately 15 µM.

Other Therapeutic Properties

Beyond antibacterial and anticancer activities, thiophene derivatives have been reported to exhibit:

  • Anti-inflammatory Effects : Compounds in this class have shown potential in reducing inflammation markers in vitro.
  • Antioxidant Activity : Certain derivatives possess the ability to scavenge free radicals, indicating potential for use in oxidative stress-related conditions.

The biological activity of this compound may be attributed to several mechanisms:

  • Interaction with Biological Targets : The piperazine moiety may enhance binding affinity to specific receptors or enzymes involved in disease pathways.
  • Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
  • Inhibition of Bacterial Growth : The sulfonamide group may interfere with bacterial folate synthesis.

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